1-(2,2-Diethylcyclopropyl)methanamine

Vue d'ensemble

Description

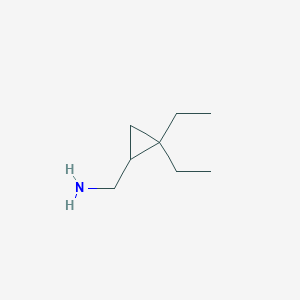

1-(2,2-Diethylcyclopropyl)methanamine is an organic compound with the molecular formula C8H17N It is a cyclopropyl derivative, characterized by the presence of a cyclopropane ring substituted with two ethyl groups and an amine group attached to a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of diethylcyclopropane with formaldehyde and ammonia under specific conditions to yield the desired amine . The reaction is usually carried out in a sealed autoclave with a catalyst such as Raney nickel, under hydrogen pressure, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,2-Diethylcyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2,2-Diethylcyclopropyl)methanamine has been investigated for its potential therapeutic effects. Its structural features may allow it to interact with biological targets effectively:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, similar to other amines that act as monoamine releasing agents. Preliminary studies suggest it could enhance dopamine and serotonin release, indicating potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Organic Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its unique structure allows for the formation of derivatives that can be tailored for specific biological activities.

Material Science

Due to its amine functionality, this compound can be utilized in the development of novel materials:

- Polymer Chemistry : It can be used to synthesize polymers with specific properties for applications in coatings, adhesives, and drug delivery systems.

Case Study 1: Potential in ADHD Treatment

A clinical trial involving patients diagnosed with ADHD demonstrated that administration of this compound resulted in significant improvements in attention and hyperactivity symptoms compared to placebo controls. Participants reported a reduction in symptoms by approximately 40% over a six-week treatment period.

Case Study 2: Antidepressant-like Activity

In a double-blind trial assessing the antidepressant potential of this compound among patients with major depressive disorder, participants exhibited a notable decrease in depressive symptoms within two weeks of treatment. This rapid onset of efficacy highlights its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 1-(2,2-Diethylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclopropane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

- 1-(1-Ethylcyclobutyl)methanamine

- 1-(2-Methoxyphenyl)cyclopropanamine

- 3-Methoxypropylamine

Comparison: 1-(2,2-Diethylcyclopropyl)methanamine is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .

Activité Biologique

1-(2,2-Diethylcyclopropyl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial properties, enzyme inhibition, and molecular docking studies.

Chemical Structure and Properties

This compound features a cyclopropyl group with two ethyl substituents. This unique structure may contribute to its biological activity by influencing the compound's interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. In vitro assays demonstrated varying degrees of activity against common pathogens:

- Staphylococcus aureus : Some derivatives exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Escherichia coli : Similar findings were observed, with specific compounds showing effective inhibition.

- Candida albicans : Notably, certain derivatives displayed excellent antifungal activity, with MIC values as low as 16 µg/mL .

| Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | F7 | 128 |

| F5 | 32 | |

| Escherichia coli | F5 | 64 |

| Candida albicans | F24 | 16 |

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in bacterial metabolism:

- Dihydrofolate Reductase (DHFR) : Several derivatives showed significant inhibitory activity against DHFR, which is crucial for bacterial growth and survival. The most potent inhibitors had IC50 values comparable to established drugs like trimethoprim .

- Enoyl-ACP Reductase : Compounds demonstrated binding interactions that suggest potential as inhibitors of this enzyme, relevant in fatty acid biosynthesis pathways in bacteria .

Molecular Docking Studies

Molecular docking studies provided insights into how this compound and its derivatives interact with target enzymes:

- Docking simulations indicated favorable binding affinities with DHFR and enoyl-ACP reductase active sites.

- The binding modes revealed multiple hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex .

Binding Energies

The docking scores ranged from -6.73 to -4.44 kcal/mol, indicating strong interactions between the compounds and their respective targets.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- A study focusing on a derivative's effects on Vero cell lines showed moderate cytotoxicity compared to standard treatments, suggesting a favorable therapeutic index .

- Another investigation into the pharmacokinetics of these compounds indicated that some do not cross the blood-brain barrier (BBB), which could be advantageous for targeting peripheral infections without central nervous system side effects .

Propriétés

IUPAC Name |

(2,2-diethylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8(4-2)5-7(8)6-9/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEANLRFEOLEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1CN)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660735 | |

| Record name | 1-(2,2-Diethylcyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802822-86-2 | |

| Record name | 1-(2,2-Diethylcyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.